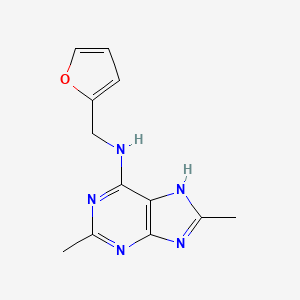

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

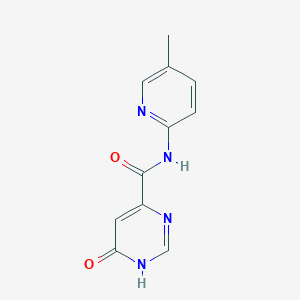

説明

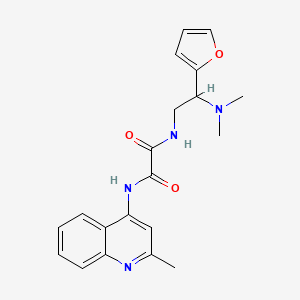

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar compounds is around 73.52 (14)° .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the azomethine nitrogen and deprotonated enolized carbonyl oxygen . These compounds can form metal chelates in mono-, bi- and polydentate manner .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like density functional theory (DFT), which can provide information about the global reactivity and charge transfer property of the compound .科学的研究の応用

Synthesis of Healable Polyurethane

A study by Du et al. (2014) described the synthesis of linear polyurethane bearing pendant furan groups through the functionalization of primary mono-amine (furfuryl amine) as a chain extender. This approach led to the creation of cross-linked, healable polyurethane containing Diels-Alder bonds, demonstrating excellent thermal reversibility and mechanical properties. This research highlights the potential of furan derivatives in developing advanced materials with self-healing capabilities (Du et al., 2014).

Development of N-Alkylated Heterocycles

El-Essawy and Rady (2011) conducted research on the synthesis of various N-alkylated heterocycles, including triazoles, oxadiazoles, and thiadiazoles, starting from N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. Their work demonstrates the versatility of furan derivatives in heterocyclic chemistry, contributing to the development of compounds with potential applications in various fields, such as agrochemicals and pharmaceuticals (El-Essawy & Rady, 2011).

Exploration of Furan Derivatives' Absorption Spectra

Abu-eittah and Hammed (1984) explored the electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines. Their research provides insight into the electronic properties of furan derivatives, which could be relevant for the design of optical materials and sensors. The study demonstrates the "all planar" configuration of these molecules, allowing for substantial electronic state interaction, which is crucial for their optical properties (Abu-eittah & Hammed, 1984).

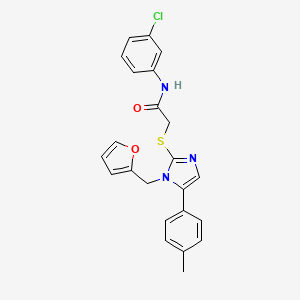

Catalytic Applications in Organic Synthesis

Bhunia et al. (2017) highlighted the effectiveness of N,N'-bis(furan-2-ylmethyl)oxalamide as a bidentate ligand in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. Their research points to the potential of furan derivatives in facilitating various organic transformations, enhancing the efficiency and selectivity of synthetic processes important in pharmaceutical manufacturing and materials science (Bhunia et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2,8-dimethyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c1-7-14-10-11(13-6-9-4-3-5-18-9)15-8(2)17-12(10)16-7/h3-5H,6H2,1-2H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMAAOGLHXZLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=NC(=N2)C)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)

![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)